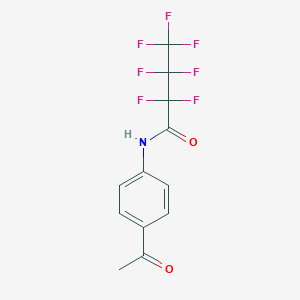

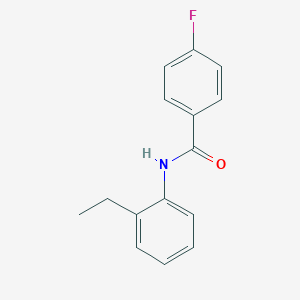

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

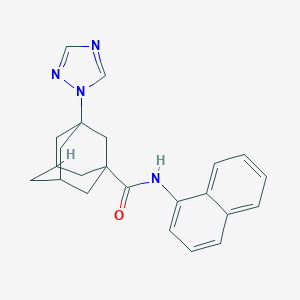

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, commonly known as 4-AP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid, phenylalanine, and is a non-selective agonist of voltage-gated sodium channels, meaning it binds to these channels and opens them to allow the flow of ions. This property makes 4-AP an important tool in the study of neuronal excitability, as it has been used to induce seizures and to investigate the effects of seizures on the brain. 4-AP has also been used to study the effects of nerve injury and neurodegenerative diseases, and has been used in the development of new treatments for these conditions.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

Research on compounds like N-acetylcysteine (NAC), which shares a functional group with the compound , highlights its utility as a powerful antioxidant and anti-inflammatory agent. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways offers insights into potential applications of similar compounds in treating psychiatric disorders, including addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011). This suggests that compounds with similar chemical structures or functional groups might also possess therapeutic potential in neuropsychiatric and inflammatory conditions.

Role in Proteostasis

Compounds like 4-phenylbutyric acid, with functionalities related to acetyl groups and butanamide structures, demonstrate the importance of chemical chaperones in maintaining proteostasis. Their ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress suggests that similar compounds could be researched for their effects on protein folding and in diseases caused by protein misfolding (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Antimicrobial and Biofilm Disruption

The role of NAC in the prevention and disruption of biofilms, particularly those formed by pathogens such as Pseudomonas aeruginosa, is a significant area of research. NAC's effectiveness in biofilm prevention and eradication, coupled with its role as an antioxidant and modulator of inflammation, presents a compelling case for the investigation of similar compounds in managing infections, especially in conditions like cystic fibrosis (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Environmental and Ecotoxicological Research

The study of the environmental fate and ecotoxicological impacts of compounds such as 2,4-D herbicide demonstrates the importance of understanding chemical toxicity and degradation products. This area of research is crucial for assessing the environmental impact of chemical compounds and developing strategies for mitigation and remediation (Zuanazzi, Ghisi, & Oliveira, 2020).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F7NO2/c1-6(21)7-2-4-8(5-3-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWTXJDOKFSSMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)

![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)

![Dimethyl 5-[(4-fluorobenzoyl)amino]isophthalate](/img/structure/B448576.png)

![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)

![3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B448578.png)